molecular formula C17H13ClN2O3 B4951103 4-acetyl-5-(4-chlorophenyl)-3-hydroxy-1-(3-pyridyl)-1,5-dihydro-2H-pyrrol-2-one

4-acetyl-5-(4-chlorophenyl)-3-hydroxy-1-(3-pyridyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B4951103
M. Wt: 328.7 g/mol
InChI Key: SHPLLJHOSVXHSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-acetyl-5-(4-chlorophenyl)-3-hydroxy-1-(3-pyridyl)-1,5-dihydro-2H-pyrrol-2-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and material science. This compound is characterized by the presence of a pyrrolone ring, a chlorophenyl group, and a pyridyl moiety, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

The synthesis of 4-acetyl-5-(4-chlorophenyl)-3-hydroxy-1-(3-pyridyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-chlorobenzaldehyde with 3-pyridinecarboxaldehyde in the presence of a suitable catalyst to form an intermediate, which is then cyclized under acidic or basic conditions to yield the desired pyrrolone derivative. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to enhance yield and purity.

Chemical Reactions Analysis

4-acetyl-5-(4-chlorophenyl)-3-hydroxy-1-(3-pyridyl)-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form new derivatives. Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It exhibits antimicrobial and anticancer activities, making it a candidate for drug development.

    Medicine: Its derivatives are explored for their potential therapeutic effects against various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-acetyl-5-(4-chlorophenyl)-3-hydroxy-1-(3-pyridyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. Its anticancer activity could be linked to its capacity to induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

4-acetyl-5-(4-chlorophenyl)-3-hydroxy-1-(3-pyridyl)-1,5-dihydro-2H-pyrrol-2-one can be compared with other similar compounds, such as:

    1,3,4-thiadiazole derivatives: These compounds also exhibit antimicrobial and anticancer activities but differ in their core structure and specific biological targets.

    2H-benzopyran-2-one derivatives: These compounds are known for their antioxidant and anti-inflammatory properties and have a different heterocyclic framework. The uniqueness of this compound lies in its specific combination of functional groups and the resulting diverse chemical reactivity and biological activity.

Properties

IUPAC Name

3-acetyl-2-(4-chlorophenyl)-4-hydroxy-1-pyridin-3-yl-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O3/c1-10(21)14-15(11-4-6-12(18)7-5-11)20(17(23)16(14)22)13-3-2-8-19-9-13/h2-9,15,22H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHPLLJHOSVXHSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=O)N(C1C2=CC=C(C=C2)Cl)C3=CN=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.